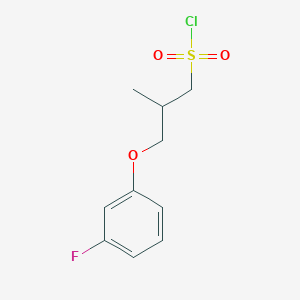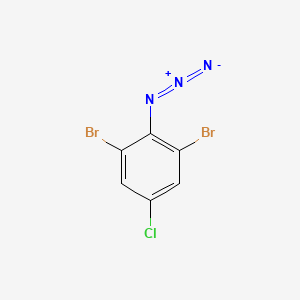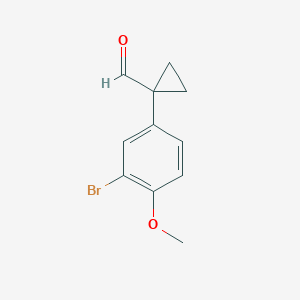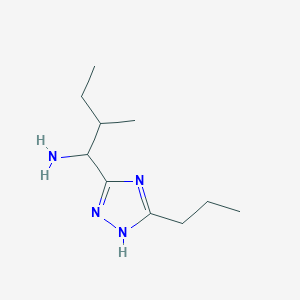![molecular formula C12H19NO B13525683 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine CAS No. 748772-69-2](/img/structure/B13525683.png)
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is an organic compound with the molecular formula C12H19NO. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a phenyl group substituted with a propan-1-amine and an isopropoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the isopropoxy group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring instead of a phenyl ring.
3-(2-Methoxyethoxy)propan-1-amine: Contains a methoxyethoxy group instead of an isopropoxy group
Uniqueness
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Propiedades
Número CAS |
748772-69-2 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
3-(2-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10H,5,7,9,13H2,1-2H3 |
Clave InChI |
PEIOFFBSZCLTKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)

![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
